molecular formula C25H29NO2S2 B12158866 (5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12158866
M. Wt: 439.6 g/mol
InChI Key: CTJRALVEOGVEIZ-NKFKGCMQSA-N
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Description

The compound you’ve mentioned is a fascinating member of the thiazolidinone family. Thiazolidinones are heterocyclic compounds containing a five-membered ring with a sulfur atom. They have gained prominence due to their medicinal importance and versatile applications in synthetic organic chemistry and biology .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminothiophenol with an aldehyde (such as benzaldehyde) in the presence of a suitable catalyst. The reaction proceeds via cyclization to form the thiazolidinone ring.

Reaction Conditions::
  • Reactants: 2-aminothiophenol, benzaldehyde
  • Catalyst: Acidic or basic conditions
  • Solvent: Organic solvents (e.g., ethanol, methanol)
  • Temperature: Typically at room temperature or slightly elevated

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and scalability considerations play a crucial role in industrial synthesis.

Chemical Reactions Analysis

Reactivity:: The compound can undergo various reactions, including:

    Oxidation: Oxidation of the thiazolidinone ring.

    Reduction: Reduction of the imine double bond.

    Substitution: Substitution reactions at the aromatic ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium hydroxide).

Major Products:: The specific products formed depend on the reaction conditions and substituents present. For example, oxidation may lead to sulfoxides or sulfones, while reduction could yield the corresponding amine.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit pharmacological activities, making it relevant for drug discovery.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, and cellular pathways.

    Materials Science: Its unique structure may contribute to materials with specific properties.

Mechanism of Action

The compound’s effects likely involve interactions with molecular targets (e.g., proteins, enzymes) or modulation of cellular pathways. Detailed studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could identify related thiazolidinones and highlight the uniqueness of this particular compound.

Properties

Molecular Formula

C25H29NO2S2

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO2S2/c1-3-4-5-6-7-10-17-28-21-15-13-20(14-16-21)18-23-24(27)26(25(29)30-23)22-12-9-8-11-19(22)2/h8-9,11-16,18H,3-7,10,17H2,1-2H3/b23-18-

InChI Key

CTJRALVEOGVEIZ-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3C

Origin of Product

United States

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